![molecular formula C19H22N4O B12542271 N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea CAS No. 143798-20-3](/img/structure/B12542271.png)
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an indole ring substituted with dimethyl and isopropyl groups, and a pyridine ring connected through a urea linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole derivative is then subjected to alkylation reactions to introduce the dimethyl and isopropyl groups.
Urea Formation: The substituted indole is reacted with an isocyanate derivative of pyridine to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-2-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-4-ylurea
- N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-quinolin-3-ylurea
Uniqueness
N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N’-pyridin-3-ylurea is unique due to its specific substitution pattern on the indole and pyridine rings, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
143798-20-3 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC名 |
1-(1,2-dimethyl-3-propan-2-ylindol-5-yl)-3-pyridin-3-ylurea |
InChI |
InChI=1S/C19H22N4O/c1-12(2)18-13(3)23(4)17-8-7-14(10-16(17)18)21-19(24)22-15-6-5-9-20-11-15/h5-12H,1-4H3,(H2,21,22,24) |
InChIキー |
WBAQRDIJYMHAEH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)NC(=O)NC3=CN=CC=C3)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


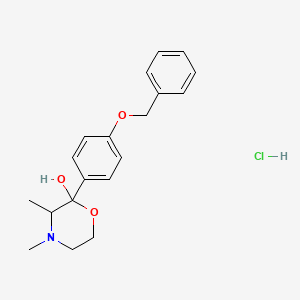
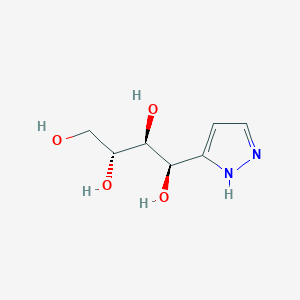
![Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-](/img/structure/B12542198.png)
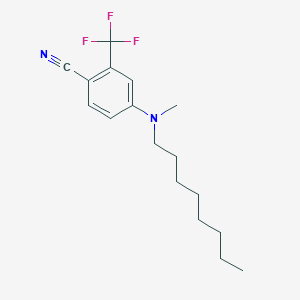
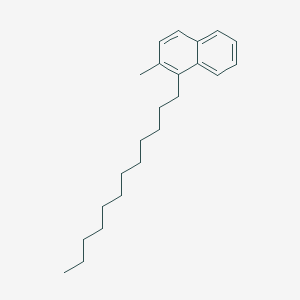
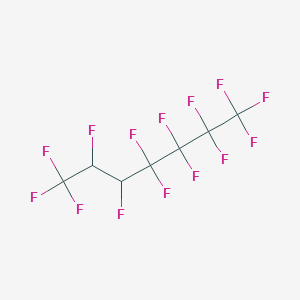

![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
